molecular formula C16H11ClF4O B1327802 3-(3-Chloro-5-fluorophenyl)-4'-trifluoromethylpropiophenone CAS No. 898751-04-7

3-(3-Chloro-5-fluorophenyl)-4'-trifluoromethylpropiophenone

Cat. No. B1327802
M. Wt: 330.7 g/mol
InChI Key: NKIMJTQHEUJYMG-UHFFFAOYSA-N
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Description

The compound “3-(3-Chloro-5-fluorophenyl)-4’-trifluoromethylpropiophenone” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and possibly oxygen (O) atoms. The name suggests that it contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) which is substituted with chlorine (Cl), fluorine (F), and a trifluoromethyl group (CF3). The “propiophenone” part of the name suggests that it contains a propiophenone group, which is a three-carbon chain attached to a phenyl group with a carbonyl group (C=O) at the end .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the chlorine, fluorine, and trifluoromethyl groups onto the phenyl ring. This could potentially be achieved through various organic reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the phenyl rings. The electronegative chlorine and fluorine atoms would create regions of partial negative charge, making this compound polar.


Chemical Reactions Analysis

This compound could potentially undergo various chemical reactions. For example, the chlorine and fluorine atoms could be replaced with other groups in a substitution reaction. The carbonyl group could also undergo reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its melting and boiling points would depend on the strength of the intermolecular forces, which in turn depend on factors such as polarity and molecular size .

Scientific Research Applications

  • Synthesis and Chemical Reactivity Studies :

    • 3-(3-Chloro-5-fluorophenyl)-4'-trifluoromethylpropiophenone and similar compounds are utilized in synthesis and spectral analysis. Quantum chemical studies reveal insights into molecular geometry and chemical reactivity. These compounds are synthesized under specific conditions and their photo physical properties like UV, emission, and fluorescent quantum yields are calculated. DFT calculations help identify chemically active sites responsible for chemical reactivity (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).
  • Material Science and Polymer Applications :

    • In material science, derivatives of this compound are integral in developing novel polymers. For instance, novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety are synthesized using related compounds. These polymers exhibit high thermal stability and are useful in creating transparent and flexible films for optical applications (Liaw, Huang, Huang, Chang, & Han, 2007).
  • Pharmacological Research :

    • Although direct pharmacological applications of 3-(3-Chloro-5-fluorophenyl)-4'-trifluoromethylpropiophenone are not evident, related compounds are being studied for their potential in drug development. For example, derivatives of similar compounds are analyzed for their interaction with bacterial cells, indicating potential in the development of anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
  • Influence on Polymer Properties :

    • Research indicates that the incorporation of fluorinated groups, akin to those in 3-(3-Chloro-5-fluorophenyl)-4'-trifluoromethylpropiophenone, into polymers can significantly influence their properties. This includes enhancing thermal stability, solubility, and optical properties, making them suitable for high-performance materials (Huang, Liaw, Chang, Han, & Huang, 2007).

Safety And Hazards

The safety and hazards of this compound would depend on factors such as its reactivity and toxicity. For example, if it’s highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future directions for this compound would depend on its applications. If it’s a drug, future research could focus on improving its efficacy or reducing its side effects. If it’s a reactant in a chemical reaction, future research could focus on finding more efficient or environmentally friendly reaction conditions .

properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF4O/c17-13-7-10(8-14(18)9-13)1-6-15(22)11-2-4-12(5-3-11)16(19,20)21/h2-5,7-9H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIMJTQHEUJYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644967
Record name 3-(3-Chloro-5-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-fluorophenyl)-4'-trifluoromethylpropiophenone

CAS RN

898751-04-7
Record name 3-(3-Chloro-5-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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